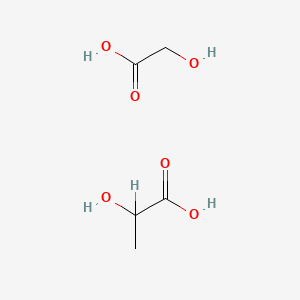
2-hydroxyacetic acid;2-hydroxypropanoic acid
Cat. No. B1209629
Key on ui cas rn:
34346-01-5
M. Wt: 166.13 g/mol
InChI Key: XBBVURRQGJPTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06001439
Procedure details


Polymerization and post-treatment were performed in the same manner as in Polymer Preparation Example 1 except that a mixture of 196 g of glycolide and 4 g of L-(-)-lactide (product of Tokyo Kasei Kogyo Co., Ltd.) was used in place of 200 g of glycolide, thereby obtaining a glycolic acid-lactic acid copolymer [Polymer (P-2)]. The same process was conducted repeatedly to prepare a necessary amount of Polymer (P-2).


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:8]C(=O)C[O:4][C:2]1=[O:3].[CH3:9][C@@H:10]1[O:17]C(=O)[C@H](C)[O:13][C:11]1=[O:12]>>[C:2]([OH:4])(=[O:3])[CH2:1][OH:8].[C:11]([OH:13])(=[O:12])[CH:10]([CH3:9])[OH:17] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C(=O)OCC(=O)O1
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C[C@H]1C(=O)O[C@H](C(=O)O1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Polymerization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CO)(=O)O.C(C(O)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
